Methyl 2-oxocyclopentanecarboxylate
Overview
Description
Methyl 2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C₇H₁₀O₃This compound is a colorless to yellow liquid with a molecular weight of 142.15 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Methyl 2-oxocyclopentanecarboxylate, also known as Methyl 2-cyclopentanonecarboxylate, is an organic intermediate It has been used in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives , which suggests that it may interact with enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that it can be used as a starting material in the synthesis of various organic compounds . In these reactions, it likely interacts with other molecules, leading to changes in their structure and function.
Biochemical Pathways
This compound is involved in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives . These derivatives have been evaluated for their aromatase inhibitory activities in vitro . Aromatase is an enzyme involved in the biosynthesis of estrogens, suggesting that this compound may indirectly influence estrogen-related biochemical pathways.
Result of Action
Its use in the synthesis of 1,2-disubstituted imidazolylmethylcyclopentanol derivatives, which have been evaluated for their aromatase inhibitory activities , suggests that it may have indirect effects on cellular processes related to estrogen biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as sodium hydride or sodium methoxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Another method involves the reaction of dimethyl adipate with sodium hydride or sodium methoxide, followed by cyclization to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Methyl 2-oxocyclopentanecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Methyl 2-oxocyclopentanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-oxocyclohexanecarboxylate: Similar structure but with a six-membered ring instead of a five-membered ring.
Methyl 2-cyclopentanonecarboxylate: Another name for this compound.
The uniqueness of this compound lies in its specific ring structure and functional groups, which make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-oxocyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBESSUKAHBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884473 | |
Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-24-9 | |
Record name | Methyl 2-oxocyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10472-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010472249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-oxocyclopentanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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